molecular formula C5H9NO2 B152506 (S)-5-Hydroxypiperidin-2-one CAS No. 24211-54-9

(S)-5-Hydroxypiperidin-2-one

Cat. No. B152506
CAS RN: 24211-54-9
M. Wt: 115.13 g/mol
InChI Key: GPRZVNYVEZZOKH-BYPYZUCNSA-N
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Description

(S)-5-Hydroxypiperidin-2-one is a versatile building block in organic synthesis, particularly for the preparation of biologically active compounds. Its significance is underscored by its presence in various natural products and its utility in synthesizing complex molecular structures that are of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of (S)-5-Hydroxypiperidin-2-one and its derivatives has been a subject of extensive research. A diastereoselective synthesis of (2S,5R)-5-hydroxypipecolic acid and its 6-substituted derivatives has been reported, with a key step involving a highly diastereoselective epoxidation of an enantiomerically pure cyclic enamide intermediate . Another approach for synthesizing enantiopure 3-hydroxypiperidin-2-ones involves a one-pot enzyme-catalyzed hydrolysis and reduction, followed by esterification and intramolecular cyclization . Additionally, a novel reductive amination of nitriles has been developed to synthesize 5-hydroxypiperidone-derived N,N-acetals, demonstrating the compound's versatility .

Molecular Structure Analysis

The molecular structure of (S)-5-Hydroxypiperidin-2-one is characterized by the presence of a hydroxyl group at the 5-position of the piperidin-2-one ring. This functional group plays a crucial role in the molecule's reactivity and its ability to form various derivatives. The 3-hydroxypiperidine skeleton, which is closely related to the 5-hydroxypiperidin-2-one structure, is a key element in the synthesis of many bioactive compounds and natural products .

Chemical Reactions Analysis

(S)-5-Hydroxypiperidin-2-one undergoes various chemical reactions that are essential for the synthesis of complex molecules. For instance, the chemoselective methylenation of the amide carbonyl group using dimethyltitanocene has been employed to synthesize derivatives such as (2S,4S,5S)-5-hydroxy-4-methylpipecolic acid . The molecule also serves as a precursor in the synthesis of racemic 5-hydroxy-6-hydroxymethylpiperidin-2-one, which is a valuable intermediate for polyhydroxylated piperidine alkaloids .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-5-Hydroxypiperidin-2-one are influenced by its functional groups and molecular structure. While specific physical properties such as melting point and solubility are not detailed in the provided papers, the chemical reactivity of the hydroxyl and ketone groups is evident in the synthesis of various derivatives. These properties are crucial for the molecule's role as an intermediate in organic synthesis and its potential biological activity .

Scientific Research Applications

Synthesis of Biologically Active Compounds

(S)-5-Hydroxypiperidin-2-one serves as a versatile building block for creating potentially biologically active compounds. A notable process involves an enantioselective biocatalytic approach employing (S)-hydroxynitrile lyase-mediated cyanohydrin formation, followed by hydrogenation. This process enables the production of N,N-acetals and N-alkylated 5-hydroxypiperidinone through reductive amination of nitrile groups, highlighting its pivotal role in synthetic chemistry (Vink et al., 2003).

Facilitation of Enantioselective Synthesis

(S)-5-Hydroxypiperidin-2-one is crucial in enantioselective synthesis processes. A remarkable application is found in the Cu(I)-catalyzed reductive aldol cyclization of alpha, beta-unsaturated amides with ketones. This method enables the diastereoselective creation of 4-hydroxypiperidin-2-ones, and when combined with proline-catalyzed asymmetric Mannich reactions, it facilitates the synthesis of more complex piperidin-2-ones and hydroxylated piperidines, demonstrating its utility in creating intricate molecular architectures (Lam et al., 2005).

Creation of Privileged Scaffolds in Natural Products

The molecule is part of privileged scaffolds, such as the 3-hydroxypiperidine skeleton, prevalent in various bioactive compounds and natural products. This emphasizes its significance in the synthesis of complex natural molecules, showcasing its broad applicability in the field of natural product synthesis (Wijdeven et al., 2010).

Molecular Docking and Inhibitory Activity

(S)-5-Hydroxypiperidin-2-one derivatives have been investigated for their molecular binding and inhibitory activities. For instance, certain derivatives demonstrate favorable interactions with proteins such as SHP2, indicating their potential in therapeutic applications (Wu et al., 2022).

Conversion into Other Valuable Chemicals

The molecule is also involved in the conversion of aziridines to δ-lactams and γ-lactones, showcasing its versatility in chemical transformations and its role in producing a wide array of chemically valuable compounds (Vervisch et al., 2012).

properties

IUPAC Name

(5S)-5-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRZVNYVEZZOKH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449933
Record name (S)-5-Hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Hydroxypiperidin-2-one

CAS RN

24211-54-9
Record name (S)-5-Hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-5-Hydroxypiperidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
KY Spangler, C Wolf - Organic Letters, 2009 - ACS Publications
Bisoxazolidine 1 is an effective ligand in the Me 2 Zn-promoted and the Cu(I)-catalyzed Henry reaction. While a wide range of nitroaldol products are obtained in high yields and ee’s in …
Number of citations: 121 pubs.acs.org
A Maricán, MJ Simirgiotis, LS Santos - Tetrahedron Letters, 2013 - Elsevier
A novel stereoselective synthesis of Tofacitinib (CP-690,550), a Janus tyrosine kinase (JAK3) specific inhibitor, has been achieved starting from (5S)-5-hydroxypiperidin-2-one in 10 …
Number of citations: 17 www.sciencedirect.com
N Huh, CM Thompson - Tetrahedron, 1995 - Elsevier
The syntheses of six enantioenriched analogs representing cyclic forms of acetylcholine are reported. (S)- and (R)-N-(2-chloroethyl)-3-acetoxypiperidine and (R,R)-, (R,S)-, (S,R)-, and (…
Number of citations: 42 www.sciencedirect.com
C Howes - 1983 - wrap.warwick.ac.uk
The natural product antibiotic 593A is useful in the treatment of some forms of cancer. However, like most of the drugs used in the treatment of cancer 593A manifests unpleasant side-…
Number of citations: 2 wrap.warwick.ac.uk
KY Spangler - 2009 - repository.library.georgetown.edu
1,8-bis(3'-(3,5-dimethylphenyl)-9'-acridyl)naphthalene N,N'-dioxide was introduced to new asymmetric catalysis and enantioselective sensing applications. The synthesis of the ligand …
S Dey, PU Karabal, A Sudalai - Synthetic Communications, 2015 - Taylor & Francis
A short and efficient enantioselective synthesis of natural product (S)-3-hydroxypiperidine has been achieved starting from commercially available raw materials employing two catalytic …
Number of citations: 10 www.tandfonline.com
C Schmoger, A Stolle, W Bonrath… - Current Organic …, 2011 - ingentaconnect.com
The present review covers the topic of microwave-assisted reduction of organic compounds including catalytic (metalcatalyzed hydrogenation, catalytic transfer hydrogenation) and …
Number of citations: 19 www.ingentaconnect.com
KD Mane, RB Kamble, G Suryavanshi - Tetrahedron Letters, 2021 - Elsevier
An enantioselective total synthesis of Tofacitinib (CP-690,550), a Janus tyrosine kinase (JAK3) specific inhibitor has been achieved from the readily available 4-piperidone. Proline …
Number of citations: 1 www.sciencedirect.com
RB Kamble, G Suryavanshi - Synthetic Communications, 2018 - Taylor & Francis
An enantiopure piperidine, a key intermediate for the synthesis of (+)-tofacitinib, has been achieved in high optical purity (98% ee) from readily available crotyl alcohol. The key steps …
Number of citations: 4 www.tandfonline.com
KD Mane - 2022 - dspace.ncl.res.in
Substituted piperidines are the most accessible structural motifs found among the biologically active N-heterocycles which occurred naturally as well as synthetically. It has become the …
Number of citations: 0 dspace.ncl.res.in

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